

Olgotrelvir: A Preliminary Safety and Toxicity Profile

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Olgotrelvir (formerly STI-1558) is an investigational oral antiviral agent under development for the treatment of COVID-19. It functions as a dual inhibitor, targeting both the SARS-CoV-2 main protease (Mpro or 3CLpro) and human cathepsin L. This dual mechanism is intended to inhibit viral replication and cellular entry.[1][2] Olgotrelvir is a prodrug that is converted to its active form, AC1115, in the body.[1][2] A key characteristic of Olgotrelvir is its oral bioavailability without the need for a pharmacokinetic enhancer like ritonavir, potentially reducing the risk of drug-drug interactions.[2] This guide provides a summary of the currently available preliminary safety and toxicity profile of Olgotrelvir, based on preclinical studies and clinical trials.

Preclinical Safety and Toxicity

While specific quantitative toxicity data such as the median lethal dose (LD50) and noobserved-adverse-effect level (NOAEL) are not publicly available in the reviewed literature, preclinical studies have been conducted in animal models to assess the safety of **Olgotrelvir**.

In Vivo Studies

A key preclinical model used to evaluate the efficacy and safety of **Olgotrelvir** is the K18-hACE2 transgenic mouse model, which is susceptible to SARS-CoV-2 infection. In these



studies, oral administration of Olgotrelvir demonstrated a favorable safety profile.[2]

Table 1: Summary of Preclinical In Vivo Safety Observations for Olgotrelvir

Animal Model	Dosing Regimen	Key Safety-Related Observations	Reference
K18-hACE2 Transgenic Mice	500 mg/kg and 1000 mg/kg twice daily (oral)	Prevented body weight loss associated with SARS-CoV-2 infection. Reduced cytokine release and lung pathologies.	[2]

Clinical Safety Profile

Olgotrelvir has undergone Phase I, II, and III clinical trials to evaluate its safety and efficacy in humans. The overall findings from these trials suggest a favorable safety profile.

Phase I Studies

Phase I clinical trials (NCT05364840 and NCT05523739) assessed the safety, tolerability, and pharmacokinetics of **Olgotrelvir** in healthy volunteers. The results indicated that the drug was well-tolerated with no serious adverse events reported.

Table 2: Summary of Phase I Clinical Trial Safety Findings

Trial Identifier(s)	Population	Dosing Regimen	Key Safety Findings	Reference
NCT05364840, NCT05523739	Healthy Volunteers	Single doses up to 2000 mg; Multiple doses up to 800 mg twice daily for 7.5 days	Favorable safety profile; No serious adverse events reported.	[1]



Phase III Study

A Phase III, double-blind, randomized, placebo-controlled trial (NCT05716425) evaluated the efficacy and safety of **Olgotrelvir** in 1,212 non-hospitalized adult patients with mild to moderate COVID-19. The study reported that treatment-emergent adverse events (TEAEs) were generally mild, and the adverse effects were not dose-limiting.[3][4]

Table 3: Incidence of Most Frequent Drug-Related Treatment-Emergent Adverse Events (TEAEs) in Phase III Trial

Adverse Event	Olgotrelvir (600 mg BID)	Placebo	Reference
Mild Skin Rash	3.3%	Not specified	[3][4]
Mild Nausea	1.5%	Not specified	[3][4]

No drug-related serious adverse events or deaths were reported in the **Olgotrelvir** group.[3][4]

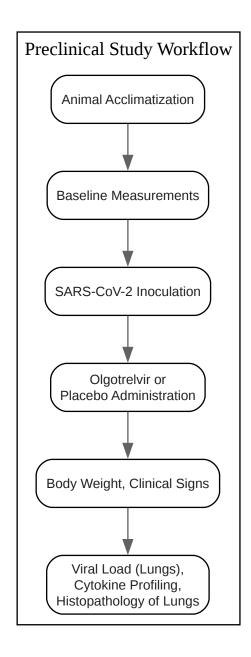
Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies are not fully available in the public domain. The following are high-level summaries based on the available information.

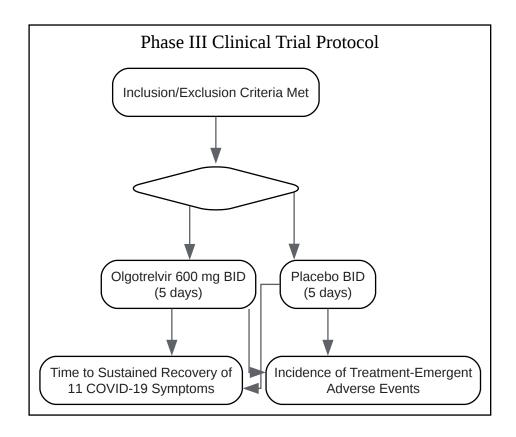
Preclinical K18-hACE2 Mouse Model (General Protocol Outline)

The efficacy and safety of **Olgotrelvir** were evaluated in K18-hACE2 transgenic mice, a common model for studying SARS-CoV-2 infection. While the specific protocol for the **Olgotrelvir** studies is not detailed, a general workflow for such experiments can be visualized.

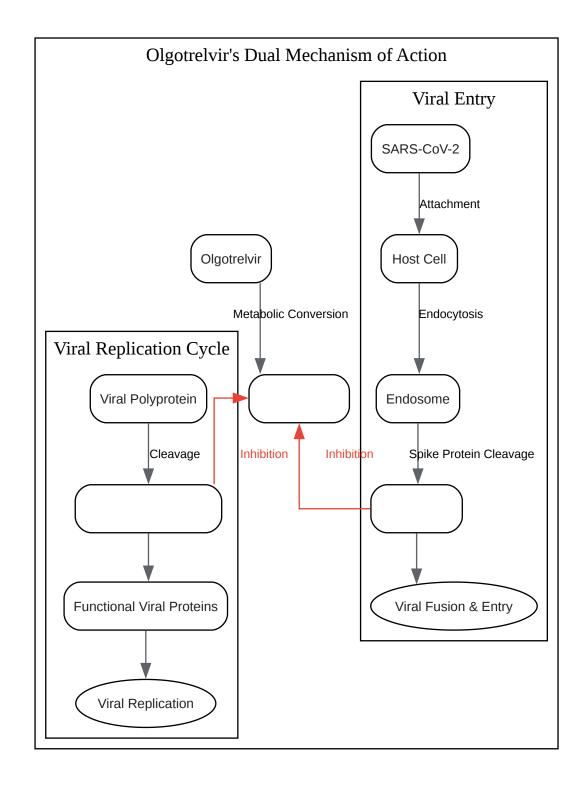












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References

- 1. Olgotrelvir, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olgotrelvir, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19. | BioGRID [thebiogrid.org]
- 3. Olgotrelvir as a Single-Agent Treatment of Nonhospitalized Patients with Covid-19 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unique Novel Drug Shows Promise Against SARS-CoV-2 | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
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